molecular formula C10H11Cl2N3 B2656703 Quinoline-6-carboximidamide;dihydrochloride CAS No. 2413898-61-8

Quinoline-6-carboximidamide;dihydrochloride

Cat. No. B2656703
CAS RN: 2413898-61-8
M. Wt: 244.12
InChI Key: CUBFHXQSPKNSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-6-carboximidamide;dihydrochloride is a chemical compound with the CAS Number: 2413898-61-8 . It has a molecular weight of 244.12 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC Name for this compound is quinoline-6-carboximidamide dihydrochloride . The InChI Code is 1S/C10H9N3.2ClH/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9;;/h1-6H, (H3,11,12);2*1H .


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

Quinoline derivatives have been synthesized through various methodologies, demonstrating their versatility and importance in organic chemistry. For example, a one-pot synthesis protocol for quinoline-2-carboxylates showcases the synthetic accessibility of quinoline derivatives, starting from β-nitroacrylates and 2-aminobenzaldehydes, optimized under specific conditions to yield a plethora of functionalized quinolines (Gabrielli et al., 2016). Similarly, sustainable synthesis approaches have been developed, like the manganese PNP pincer complexes-catalyzed synthesis of quinolines and pyrimidines, emphasizing atom efficiency and environmental friendliness (Mastalir et al., 2016).

Biological Activities and Applications

Quinoline derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry and drug development:

  • Anticancer Activity : Quinoline compounds have been identified as effective anticancer agents, inhibiting various biological targets such as tyrosine kinases, the proteasome, and DNA repair mechanisms. This broad spectrum of activity is facilitated by the synthetic versatility of quinoline, allowing the generation of diverse derivatives with specific anticancer activities (Solomon & Lee, 2011).
  • Antituberculosis Agents : New quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for antituberculosis activity, showing promising results against Mycobacterium tuberculosis, including drug-resistant strains. This suggests the potential of quinoline derivatives in addressing antibiotic resistance (Jaso et al., 2005).
  • Fluorescent Probes for DNA Detection : Novel benzimidazo[1,2-a]quinolines substituted with various nuclei have been synthesized and shown potential as fluorescent probes for DNA detection, demonstrating the utility of quinoline derivatives in biochemical assays and diagnostic applications (Perin et al., 2011).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

quinoline-6-carboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3.2ClH/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9;;/h1-6H,(H3,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFIGRGHTLGCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=N)N)N=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.